Fenoldopam, (S)-

Übersicht

Beschreibung

A dopamine D1 receptor agonist that is used as an antihypertensive agent. It lowers blood pressure through arteriolar vasodilation.

Biochemische Analyse

Biochemical Properties

Fenoldopam, (S)- plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . Fenoldopam, (S)- does not significantly interact with D2-like receptors, α1 and β-adrenoceptors, 5-HT1 and 5-HT2 receptors, or muscarinic receptors . The compound’s interaction with D1-like receptors leads to increased renal blood flow and vasodilation, which are crucial for its antihypertensive effects .

Cellular Effects

Fenoldopam, (S)- exerts various effects on different cell types and cellular processes. It activates peripheral D1 receptors, leading to arterial and arteriolar vasodilation . This activation decreases afterload and promotes sodium excretion via specific dopamine receptors along the nephron . Fenoldopam, (S)- also influences cell signaling pathways by increasing intracellular cyclic AMP levels, which results in vasodilation of renal, mesenteric, and coronary arteries . Additionally, it may increase norepinephrine plasma concentration .

Molecular Mechanism

The molecular mechanism of Fenoldopam, (S)- involves its selective agonism of D1-like dopamine receptors. This interaction activates adenylyl cyclase, raising intracellular cyclic AMP levels and leading to vasodilation . Fenoldopam, (S)- binds with moderate affinity to α2-adrenoceptors but does not significantly affect D2-like receptors, α1 and β-adrenoceptors, or muscarinic receptors . The R-isomer of Fenoldopam is responsible for its biological activity, having approximately 250-fold higher affinity for D1-like receptors than the S-isomer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fenoldopam, (S)- change over time. The compound has a rapid onset of action, typically within 4 minutes, and a short duration of action, less than 10 minutes . Its stability and degradation in vitro and in vivo studies indicate that Fenoldopam, (S)- is metabolized primarily in the liver through methylation, glucuronidation, and sulfation . Long-term effects on cellular function include sustained vasodilation and increased renal blood flow .

Dosage Effects in Animal Models

The effects of Fenoldopam, (S)- vary with different dosages in animal models. At lower doses, it primarily increases renal blood flow and promotes diuresis and natriuresis . Higher doses result in significant reductions in systolic and diastolic blood pressure . Excessive doses may lead to adverse effects such as reflex tachycardia and hypotension . Threshold effects observed in studies indicate that the optimal dosage range is crucial for balancing efficacy and safety .

Metabolic Pathways

Fenoldopam, (S)- is involved in several metabolic pathways, primarily in the liver. It undergoes methylation, glucuronidation, and sulfation . The primary metabolites are excreted through urine (90%) and feces (10%) . The compound’s metabolism does not involve cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

Transport and Distribution

Fenoldopam, (S)- is transported and distributed within cells and tissues through specific transporters and binding proteins. It has a volume of distribution of 0.6 L/kg and is extensively bound to plasma proteins . The compound’s rapid onset of action is attributed to its efficient distribution and binding to target receptors .

Subcellular Localization

The subcellular localization of Fenoldopam, (S)- is primarily within the cytoplasm, where it interacts with D1-like dopamine receptors . The compound’s activity is influenced by its localization, as it needs to bind to specific receptors to exert its vasodilatory effects . Post-translational modifications, such as phosphorylation, may also play a role in directing Fenoldopam, (S)- to its target compartments .

Eigenschaften

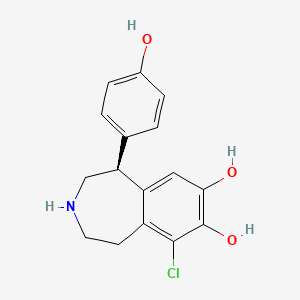

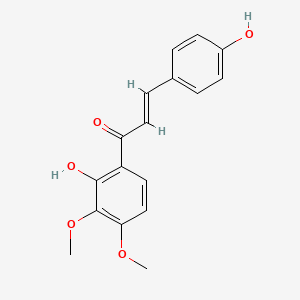

IUPAC Name |

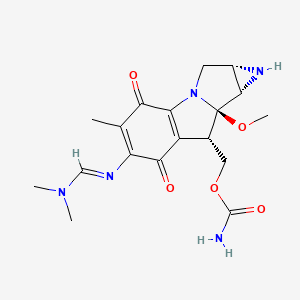

(5S)-9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVURRHSHRRELCG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H](C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85145-23-9 | |

| Record name | Fenoldopam, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085145239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENOLDOPAM, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97BT14C36A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1R,3Z,9S-2,6,10,10 Tetramethylbicyclo[7.2.0]undeca-2,6-diene](/img/structure/B1235514.png)

![4,5-Dihydrooxazol-5-one, 4-[4-benzyloxy-2-fluoro-5-methoxybenzylidene]-](/img/structure/B1235515.png)

![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-[(4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1235520.png)

![(9E,21Z)-3,14,15,17,19,20-hexahydroxy-6'-(2-hydroxybutyl)-16-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',6,14,18,20,29-hexamethylspiro[4,24,28-trioxatricyclo[23.3.1.03,8]nonacosa-9,21-diene-27,2'-oxane]-23-one](/img/structure/B1235524.png)

![methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-hexahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-(4-methoxyphenoxy)phosphoryl]amino]propanoate](/img/structure/B1235526.png)

![1-(3-fluorophenyl)-N-[(Z)-(3-fluorophenyl)methylideneamino]methanimine](/img/structure/B1235530.png)